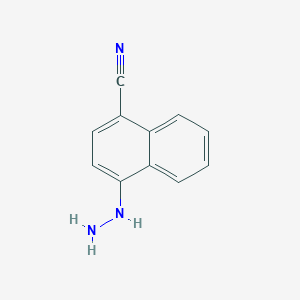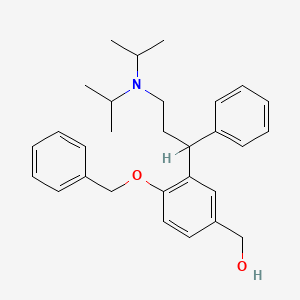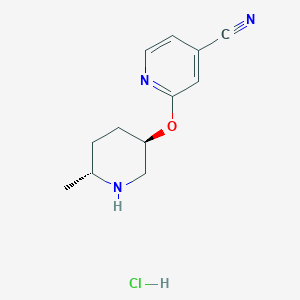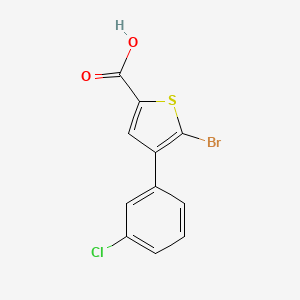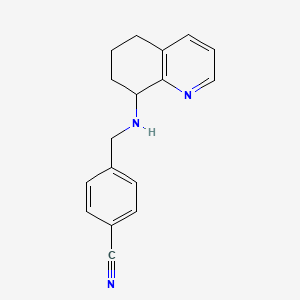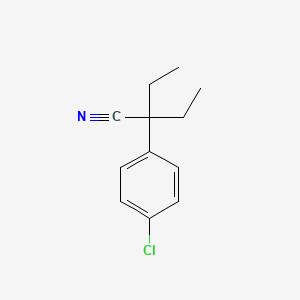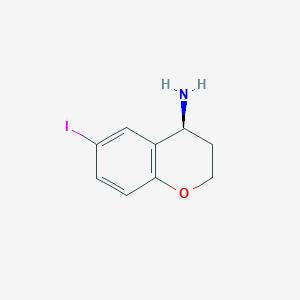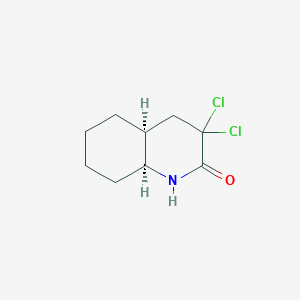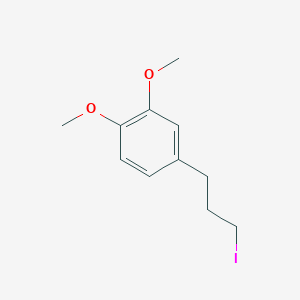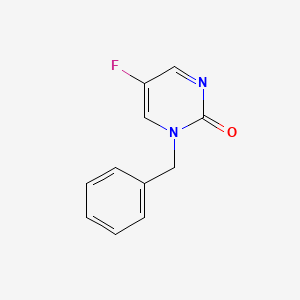
1-benzyl-5-fluoropyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-fluoropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 and a fluorine atom at position 5 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluoropyrimidin-2-one can be synthesized through several methods. One common approach involves the reaction of 5-fluorouracil with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at position 5 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidin-2-one ring to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
1-Benzyl-5-fluoropyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-benzyl-5-fluoropyrimidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The fluorine atom enhances the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
5-Fluorouracil: A well-known anticancer drug with a similar pyrimidine structure.
1-Benzyl-5-chloropyrimidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-Benzyl-5-methylpyrimidin-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-Benzyl-5-fluoropyrimidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
1-benzyl-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C11H9FN2O/c12-10-6-13-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
PSKNUVKPAOJEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=NC2=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester](/img/structure/B8418177.png)
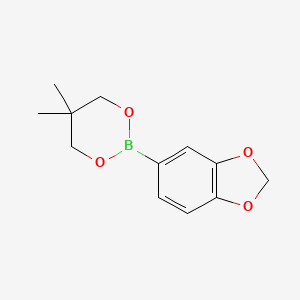

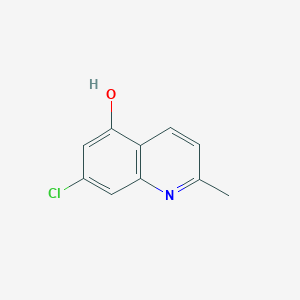
![3-(2,2,2-Trifluoroethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B8418212.png)
